Ethyl 5-Bromo-2-iodobenzoate
CAS No.: 450412-27-8
Cat. No.: VC7738266
Molecular Formula: C9H8BrIO2
Molecular Weight: 354.969
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 450412-27-8 |
|---|---|
| Molecular Formula | C9H8BrIO2 |
| Molecular Weight | 354.969 |
| IUPAC Name | ethyl 5-bromo-2-iodobenzoate |
| Standard InChI | InChI=1S/C9H8BrIO2/c1-2-13-9(12)7-5-6(10)3-4-8(7)11/h3-5H,2H2,1H3 |
| Standard InChI Key | JWUQSSZXGVRFDZ-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(C=CC(=C1)Br)I |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
Ethyl 5-bromo-2-iodobenzoate consists of a benzoic acid backbone substituted with bromine (Br) at the 5-position and iodine (I) at the 2-position, esterified with an ethyl group. The IUPAC name, ethyl 5-bromo-2-iodobenzoate, reflects this substitution pattern . Key structural features include:
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Aromatic ring: Provides a planar framework for electronic interactions.
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Halogen substituents: Bromine and iodine enhance electrophilic reactivity and participate in halogen bonding.
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Ester group: The ethyl ester moiety increases solubility in organic solvents and modulates metabolic stability .
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₉H₈BrIO₂ |
| Molecular Weight | 354.97 g/mol |
| Density | 1.9 ± 0.1 g/cm³ |
| Boiling Point | 341.8 ± 27.0 °C (760 mmHg) |
| Melting Point | Not Determined |
| Storage Conditions | 2–8 °C, dark |
| Solubility | Organic solvents (e.g., DCM) |
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis of ethyl 5-bromo-2-iodobenzoate typically involves sequential halogenation and esterification steps:
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Bromination: A benzoic acid derivative undergoes electrophilic substitution using bromine (Br₂) in the presence of FeBr₃ .
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Iodination: The brominated intermediate is treated with iodine (I₂) and nitric acid (HNO₃) to introduce the iodine substituent .
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Esterification: The resulting dihalogenated benzoic acid is reacted with ethanol (C₂H₅OH) under acidic conditions (e.g., H₂SO₄) to form the ethyl ester .
Industrial Optimization
Large-scale production employs continuous flow reactors to enhance yield (70–85%) and purity (>95%). Automated systems regulate temperature and pressure, minimizing byproducts such as 3-iodo isomers. Post-synthesis purification via column chromatography or recrystallization ensures compliance with pharmaceutical-grade standards .
Chemical Reactivity and Applications
Cross-Coupling Reactions
Ethyl 5-bromo-2-iodobenzoate is pivotal in:
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Suzuki-Miyaura Coupling: Palladium-catalyzed reactions with boronic acids yield biaryl structures, essential in drug discovery .
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Sonogashira Coupling: Reaction with terminal alkynes generates conjugated systems for optoelectronic materials.
Table 2: Representative Reactions and Products
| Reaction Type | Reagents/Conditions | Major Product |
|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DMF | 5-Bromo-2-iodobiphenyl-4-carboxylate |
| Ester Hydrolysis | NaOH, H₂O/EtOH | 5-Bromo-2-iodobenzoic acid |
| Nucleophilic Substitution | KCN, DMSO | 5-Bromo-2-cyano-benzoate |
Pharmaceutical Applications
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Anticancer Agents: Derivatives inhibit tubulin polymerization (IC₅₀ = 19 nM in T-cell malignancies) .
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Antimicrobials: Halogenated benzoates disrupt microbial cell membranes via hydrophobic interactions.
Biological Activity and Mechanisms
Enzyme Inhibition
The compound’s iodine atom participates in halogen bonding with catalytic residues of HIV-1 integrase, impairing viral DNA integration (IC₅₀ = 25 µM) . Bromine enhances lipophilicity, facilitating membrane penetration.
Cytotoxicity Profiles
In vitro studies demonstrate selective toxicity against cancer cells (HeLa, IC₅₀ = 47 µM) while sparing normal fibroblasts (IC₅₀ > 100 µM) . Mechanistic studies attribute this to ROS generation and apoptosis induction.
Comparative Analysis with Analogues
Table 3: Halogenated Benzoate Derivatives
| Compound | Substituents | Key Application |
|---|---|---|
| Ethyl 5-bromo-2-chlorobenzoate | Cl at 2-position | Intermediate in agrochemicals |
| Ethyl 2-bromo-5-iodobenzoate | Br at 2, I at 5 | Antiviral research |
| 5-Bromo-2-iodobenzoic acid | Carboxylic acid group | Metal-organic frameworks |
The dual halogenation in ethyl 5-bromo-2-iodobenzoate offers superior reactivity in cross-coupling compared to mono-halogenated analogues, enabling diverse functionalization .
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